6-Epi-medroxy Progesterone 17-acetate-d3

Catalog No.
S12895666
CAS No.
M.F
C24H34O4
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Epi-medroxy Progesterone 17-acetate-d3

Product Name

6-Epi-medroxy Progesterone 17-acetate-d3

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C24H34O4

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3

InChI Key

PSGAAPLEWMOORI-VXCGPOLRSA-N

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

6-Epi-medroxyprogesterone 17-acetate-d3 is a synthetic progestin, a derivative of medroxyprogesterone acetate, which is widely used in hormonal therapies. This compound features a modified structure that includes deuterium labeling, specifically at the 6-position, which enhances its stability and metabolic characteristics. The chemical formula for 6-epi-medroxyprogesterone 17-acetate-d3 is C24H34O4C_{24}H_{34}O_{4}, with a molecular weight of approximately 386.524 g/mol. The presence of deuterium allows for improved tracking in biological studies and may influence its pharmacokinetic properties, making it a valuable tool in research and therapeutic applications.

Involving 6-epi-medroxyprogesterone 17-acetate-d3 include:

  • Hydrolysis: This reaction occurs when the acetate group is removed, yielding the active form of medroxyprogesterone.
  • Reduction: The compound can undergo reduction reactions, particularly at the ketone functional groups, which may affect its biological activity.
  • Conjugation: It may also participate in conjugation reactions with glucuronic acid or sulfate, impacting its solubility and excretion.

These reactions are significant for understanding the metabolism and bioavailability of the compound in biological systems.

6-Epi-medroxyprogesterone 17-acetate-d3 exhibits progestational activity similar to that of medroxyprogesterone acetate. It binds to progesterone receptors, inhibiting gonadotropin production and preventing ovulation. Additionally, it has been shown to reduce endometrial hyperplasia and is utilized in hormone replacement therapy. Its unique isotopic labeling allows for detailed pharmacokinetic studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

The synthesis of 6-epi-medroxyprogesterone 17-acetate-d3 can be achieved through several methods:

  • Starting Material: The synthesis typically begins with medroxyprogesterone acetate as the precursor.
  • Deuteration: The introduction of deuterium at the 6-position can be performed using deuterated reagents under controlled conditions to ensure specific labeling.
  • Acetylation: The final product is obtained by acetylating the hydroxyl group at the 17-position using acetic anhydride or acetyl chloride in the presence of a base.

This multi-step synthesis requires careful optimization to maximize yield and purity.

6-Epi-medroxyprogesterone 17-acetate-d3 has several applications:

  • Hormonal Therapy: It is used in hormone replacement therapy for menopausal symptoms and as part of contraceptive formulations.
  • Cancer Research: The compound's unique isotopic labeling allows it to be used in pharmacokinetic studies to investigate its effects on cancer cells.
  • Endometriosis Treatment: It can be employed in managing endometriosis due to its ability to regulate menstrual cycles and reduce pain associated with the condition.

Studies have shown that 6-epi-medroxyprogesterone 17-acetate-d3 interacts with various receptors beyond the progesterone receptor, including androgen receptors. This interaction profile suggests potential implications for breast cancer risk associated with progestins. Research indicates that while it functions effectively as a progestin, its androgenic properties may contribute to differential regulatory effects on gene expression in target tissues .

Several compounds share structural similarities with 6-epi-medroxyprogesterone 17-acetate-d3. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Medroxyprogesterone AcetateStandard progestin without deuterationWidely used in contraceptives and HRT
Megestrol AcetateSimilar progestin structure but with additional modificationsUsed primarily for appetite stimulation in cancer patients
NorethisteroneA derivative with both progestational and androgenic activityUsed for contraception and menstrual regulation

Uniqueness

The uniqueness of 6-epi-medroxyprogesterone 17-acetate-d3 lies in its isotopic labeling with deuterium, which enhances its stability and allows for precise tracking in biological studies. This feature makes it particularly valuable for research into hormonal therapies and their effects on various biological systems.

3. Physicochemical Profiling and Structural Elucidation

The comprehensive characterization of 6-Epi-medroxy Progesterone 17-acetate-d3 requires sophisticated analytical approaches to understand its unique physicochemical properties, particularly focusing on the impact of deuterium incorporation at the 6-position methyl group. This deuterated steroid analog, with molecular formula C₂₄H₃₁D₃O₄ and molecular weight of 389.55 Da [1] [2], represents an important advancement in isotope-labeled pharmaceutical compounds for analytical applications.

3.1 X-ray Crystallographic Analysis of Deuterated Congeners

X-ray crystallographic studies of deuterated steroid compounds have demonstrated remarkable insights into the structural modifications induced by isotopic substitution. The crystallographic analysis of deuterated steroid systems reveals that isotopic replacement typically preserves the fundamental molecular architecture while introducing subtle but measurable changes in bond lengths and intermolecular interactions [3].

For fully deuterated cytochrome P450cam, crystallographic analysis at 1.4 and 1.7 Å resolution demonstrated high isomorphism between hydrogenated and perdeuterated forms, with no significant structural changes observed between the X-ray structures [3]. This finding establishes a precedent for the structural stability of deuterated pharmaceutical compounds under crystallographic conditions.

ParameterHydrogenated FormDeuterated FormReference
Resolution (Å)1.41.7 [3]
Space Group PreservationMaintainedMaintained [3]
IsomorphismHighHigh [3]
Structural Deviation<0.1 Å<0.1 Å [3]

Progesterone receptor X-ray structures have been obtained at high resolution, with crystallographic data showing space group P2₁ and unit cell dimensions of approximately 58.61 × 64.70 × 69.99 ų [4]. The successful crystallization of steroid-protein complexes provides valuable insights into the potential crystallization behavior of deuterated steroid derivatives.

The incorporation of deuterium at specific positions in steroid molecules has been shown to influence crystal packing patterns through altered intermolecular hydrogen bonding networks [5]. Studies on deuterated pharmaceutical compounds reveal that melting points can vary between parent and deuterated forms, with FP-d8 showing a melting point of 110.5°C compared to 115.1°C for the parent compound [5].

3.2 Nuclear Magnetic Resonance Isotopic Shielding Effects

Nuclear Magnetic Resonance spectroscopy provides exceptional sensitivity for detecting isotopic shielding effects in deuterated compounds. The incorporation of deuterium into organic molecules produces characteristic isotope effects on ¹³C chemical shifts, typically resulting in upfield shifts due to increased nuclear shielding [6] [7].

Deuterium isotope effects on ¹³C nuclear magnetic resonance chemical shifts follow predictable patterns based on the proximity to the deuteration site. One-bond deuterium isotope effects typically range from -200 to -800 parts per billion, while two-bond effects are generally smaller, ranging from -20 to -200 parts per billion [6] [7].

Bond DistanceIsotope Effect Range (ppb)Typical MagnitudeMechanism
1-bond (α)-200 to -800-623 ppb [7]Direct C-D bonding effect
2-bond (β)-20 to -200-40 to -100 ppbThrough-bond transmission
3-bond (γ)-5 to -50-10 to -30 ppbExtended coupling
4-bond (δ)0 to -10-2 to -8 ppbLong-range effects

The isotopic shielding effects in 6-Epi-medroxy Progesterone 17-acetate-d3 are expected to be most pronounced at carbon atoms directly bonded to or adjacent to the deuterated methyl group at the 6-position. The replacement of three hydrogen atoms with deuterium atoms at this position creates a significant local magnetic environment change [8] [9].

Studies on deuterium isotope effects demonstrate that replacement of hydrogen by deuterium results in greater shielding of neighboring nuclei, with the magnitude depending on the remoteness of the nucleus from the substitution site and the chemical shift range of the observed nucleus [7]. In steroid systems, the rigid molecular framework provides well-defined pathways for isotope effect transmission.

The ¹H nuclear magnetic resonance spectrum of 6-Epi-medroxy Progesterone 17-acetate-d3 would show the absence of the characteristic 6-methyl proton signals, replaced by residual deuterium coupling effects. The remaining proton signals would exhibit minimal isotope-induced chemical shift changes, typically less than 0.1 parts per million for positions remote from the deuteration site [10].

3.3 Thermal Stability Profiles Under Various Storage Conditions

The thermal stability of 6-Epi-medroxy Progesterone 17-acetate-d3 represents a critical parameter for pharmaceutical applications, storage, and handling protocols. Deuterated compounds often exhibit enhanced thermal stability compared to their hydrogenated analogs due to the stronger carbon-deuterium bonds [11] [5].

Differential Scanning Calorimetry analysis of deuterated pharmaceutical compounds reveals systematic changes in thermal properties upon isotopic substitution. The incorporation of deuterium typically affects melting points, with variations ranging from -5°C to +10°C compared to parent compounds [5] [12]. For deuterated steroids, the thermal decomposition temperature generally increases due to the enhanced bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Storage ConditionTemperature (°C)Stability PeriodDegradation RateRecommendation
Refrigerated2-8>24 months<0.1% per yearOptimal long-term storage [13] [14]
Room Temperature20-2512-18 months0.5-1% per yearAcceptable short-term
Elevated376-12 months2-5% per yearAvoid extended exposure [15]
Accelerated601-3 months10-20% per yearStress testing only [16]

Progesterone stability studies indicate that steroid compounds should be stored at -20°C and pH 5-7 to minimize degradation [13]. The incorporation of deuterium is expected to enhance the stability profile of 6-Epi-medroxy Progesterone 17-acetate-d3, particularly under oxidative stress conditions.

Thermal analysis using Differential Scanning Calorimetry on deuterated compounds demonstrates that heat of fusion values can vary significantly from parent compounds. FP-d8 exhibited a heat of fusion of 115.0 mJ mg⁻¹ compared to 126.0 mJ mg⁻¹ for the parent compound [5]. This reduction in heat of fusion suggests altered crystal packing efficiency in deuterated forms.

The storage of isotope-labeled compounds requires specific environmental controls to maintain isotopic purity and chemical integrity [14] [17]. Recommended storage conditions include:

  • Temperature: -20°C for long-term storage
  • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation
  • Container: Low actinic amber glassware for light-sensitive protection
  • Humidity: <10% relative humidity to prevent hydrolysis
  • pH: Neutral to slightly acidic (pH 6-7) if in solution

Accelerated stability testing at elevated temperatures (60-70°C) provides insights into degradation pathways and kinetics [16]. Progesterone studies indicate that temperatures of 300°C for 15 minutes are required for complete degradation, suggesting excellent thermal stability under normal storage conditions [16].

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

389.26453980 g/mol

Monoisotopic Mass

389.26453980 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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